![molecular formula C9H10BrFN2O B12108611 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide](/img/structure/B12108611.png)
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide
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Overview
Description
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide: is a synthetic organic compound. Its chemical formula is C10H11BrFNO, and its systematic IUPAC name is 2-(5-bromo-2-fluorophenyl)-N-methylacetamide . Let’s break down its structure:
- The central acetamide group (CH3C(=O)NH2) provides the backbone.
- The aromatic ring consists of a 5-bromo-2-fluorophenyl group attached to the amide nitrogen.
- The methylamino (N-CH3) substituent enhances its biological activity.
Preparation Methods
Synthetic Routes
Several synthetic routes lead to the formation of this compound. Here are two common methods:
-
Amide Formation via Acylation
- Starting material: 5-bromo-2-fluoroaniline
- Reaction: Acylation of the amine group using acetyl chloride (CH3C(=O)Cl)
- Conditions: Inert solvent (e.g., dichloromethane), base (e.g., triethylamine)
- Yield: Moderate to good
- Mechanism: Nucleophilic acyl substitution
-
Direct Amidation
- Starting material: 5-bromo-2-fluoroaniline and methylamine
- Reaction: Condensation of the amine and carboxylic acid (acetic acid)
- Conditions: Acidic or basic conditions
- Yield: Moderate
- Mechanism: Nucleophilic addition-elimination
Industrial Production
Industrial-scale production typically involves optimized versions of the above methods, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation at the methyl group to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine and fluorine atoms make it susceptible to nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and strong bases.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmacophore in drug design. Its anti-inflammatory and anticancer properties are under investigation, making it a candidate for developing new therapeutic agents. Studies have indicated that it may inhibit specific kinases involved in signaling pathways related to cell proliferation and apoptosis.
Case Study: Anticancer Activity
Research has demonstrated that 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies revealed an IC50 value of approximately 1.30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard treatments . The mechanism of action involves inducing apoptosis and disrupting the cell cycle at the S phase, which is crucial for effective cancer treatment.
Biological Studies
This compound is utilized in studies aimed at understanding its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a valuable tool for elucidating the mechanisms underlying various biological processes, particularly in the context of disease models.
Materials Science
In materials science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique chemical structure may contribute to advancements in polymer science and liquid crystal technology.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related structures:
2-Fluoroacetamide: Lacks the bromine substituent.
2-Bromoacetamide: Lacks the fluorine substituent.
N-Methylacetamide: Lacks the phenyl ring.
: J. Org. Chem. 2010, 75, 22, 7747–7750. : Tetrahedron Lett. 2015, 56, 1, 96–99.
Biological Activity
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide is an organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring a bromo and a fluoro substituent on the phenyl ring, enhances its interactions with biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and comparisons with similar compounds.
The molecular formula of this compound is C₉H₉BrFNO, with a molecular weight of 261.09 g/mol. The presence of functional groups such as the amide and halogenated aromatic ring contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₉BrFNO |
Molecular Weight | 261.09 g/mol |
IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The halogen substituents enhance its interaction with various biological macromolecules, including enzymes and receptors, potentially modulating their activities.
Anti-inflammatory Activity
The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Preliminary studies suggest that it may exhibit COX-2 inhibitory activity comparable to standard anti-inflammatory drugs.
Anticancer Potential
Studies have shown that this compound can inhibit specific kinases involved in cell proliferation, which is crucial for cancer growth. For instance, it has demonstrated effectiveness against various cancer cell lines in vitro, indicating potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their catalytic activity.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways critical for cell growth and inflammation.
- Chemical Transformations : The compound can undergo oxidation and reduction reactions, leading to the formation of active metabolites that contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
In Vitro Studies :
- A study reported that this compound showed significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM.
- Another investigation highlighted its potential as an anti-inflammatory agent through COX-2 inhibition assays.
-
Comparative Analysis :
- When compared to structurally similar compounds like N-(5-bromo-2-fluorophenyl)acetamide and 5-bromo-2-fluoroaniline, this compound exhibited superior biological activity due to its unique structural features.
Compound Name | IC50 (µM) | Activity |
---|---|---|
This compound | 10–30 | Anticancer |
N-(5-bromo-2-fluorophenyl)acetamide | >50 | Less effective |
5-bromo-2-fluoroaniline | >50 | Less effective |
Properties
Molecular Formula |
C9H10BrFN2O |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)6-4-5(10)2-3-7(6)11/h2-4,8,13H,1H3,(H2,12,14) |
InChI Key |
AGTOHMOOXRGRLT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)Br)F)C(=O)N |
Origin of Product |
United States |
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